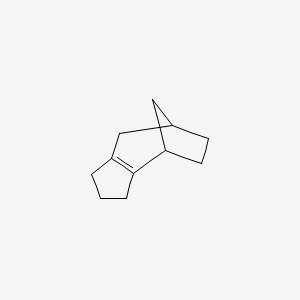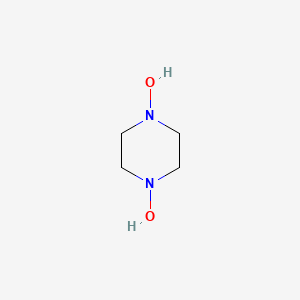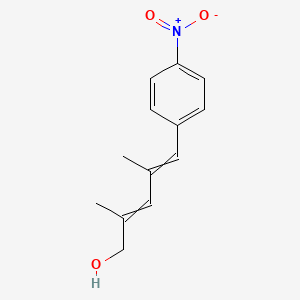![molecular formula C12H16 B14613713 Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl CAS No. 60729-31-9](/img/structure/B14613713.png)
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl is a polycyclic hydrocarbon with the molecular formula C₁₂H₁₆. This compound is characterized by its unique tricyclic structure, which includes three fused rings. It is a derivative of dicyclopentadiene, with two methyl groups attached at the 4 and 7 positions. The compound is known for its stability and reactivity, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl typically involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by methylation. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of palladium or platinum-based catalysts can enhance the yield and selectivity of the desired product. The final product is usually purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its stable structure.
Industry: Utilized in the production of polymers and resins with enhanced mechanical properties.
Wirkmechanismus
The mechanism of action of Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 3,7-dimethyl
- Dicyclopentadiene
- Bicyclo[2.2.1]heptane
Uniqueness
Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl is unique due to its specific methylation pattern, which can influence its reactivity and stability. This makes it distinct from other similar compounds and can lead to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
60729-31-9 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
4,7-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C12H16/c1-8-5-10-9-3-4-12(2,7-9)11(10)6-8/h3-5,9-11H,6-7H2,1-2H3 |
InChI-Schlüssel |
MOOJGAKRRUPYKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2C(C1)C3(CC2C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



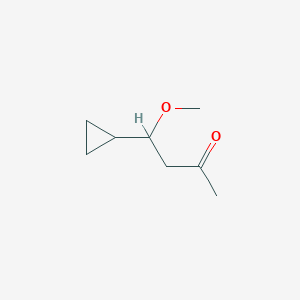

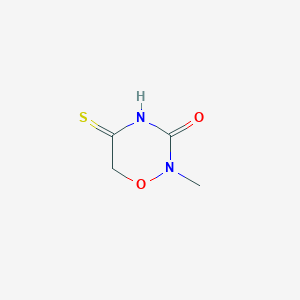
![4-[(Hexylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14613664.png)
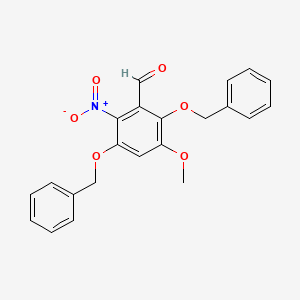
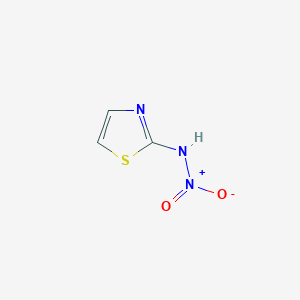
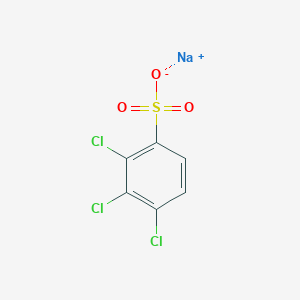
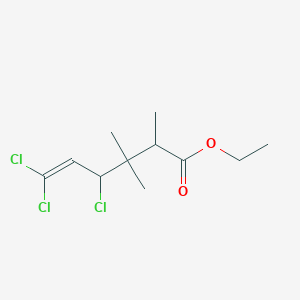
![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)
